Absence of Known Biological Activity Confirmed by ChEMBL and SEA Analysis
A search of the ChEMBL 20 database reveals no known biological activity for 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide, and a Similarity Ensemble Approach (SEA) analysis yielded no predicted targets [1]. In contrast, structurally analogous compounds within the same acetamide screening library class, such as N-(furan-3-ylmethyl)-N-isopropyl-2-(2-phenyl-1H-indol-3-yl)-acetamide, have demonstrated measurable bioactivity (IC50 = 110 nM against a protein target) [2]. This divergence underscores that the target compound's unique substitution pattern does not guarantee analogous target engagement profiles. The complete absence of activity data for this specific compound means no quantifiable differentiation can be established against any comparator [1].
| Evidence Dimension | Bioactivity annotation status |
|---|---|
| Target Compound Data | No known biological activity; no SEA predictions; zero publications reported per ChEMBL 20 [1] |
| Comparator Or Baseline | Class-level comparison: representative furan-3-ylmethyl acetamide analog (BDBM50098018) has IC50 = 110 nM [2] |
| Quantified Difference | Not calculable; target compound lacks any activity value for comparison |
| Conditions | ChEMBL 20 database query; SEA prediction based on ChEMBL 20; BindingDB assay conditions for comparator |
Why This Matters
Procurement decisions based on structural analogy alone are high-risk; experimental validation is mandatory before selecting this compound for any target-based assay.
- [1] ZINC Database Entry ZINC12929598. Activities based on ChEMBL 20. Irwin, J.J. et al. J. Chem. Inf. Model. 2012. View Source
- [2] BindingDB Entry BDBM50098018. Liu, T. et al. BindingDB: A Web-Accessible Database of Experimentally Determined Protein-Ligand Binding Affinities. Nucleic Acids Res. 2007. View Source
